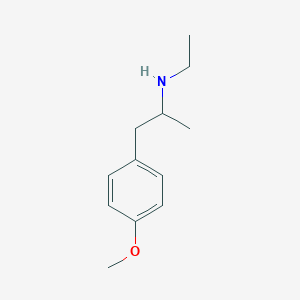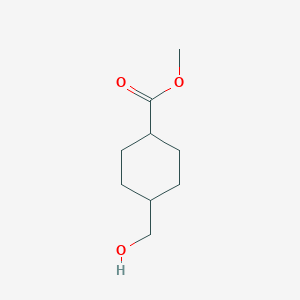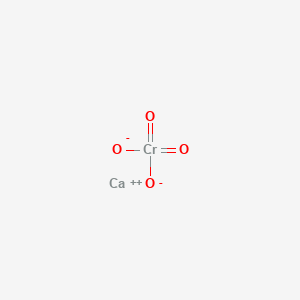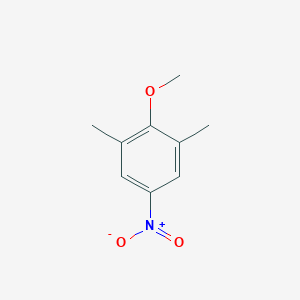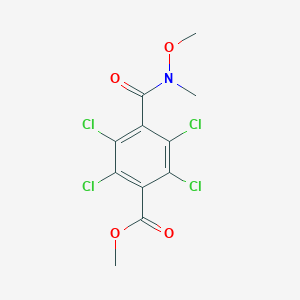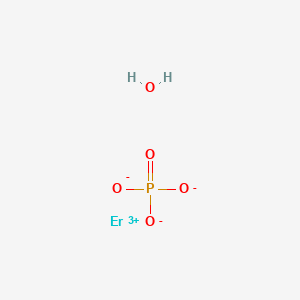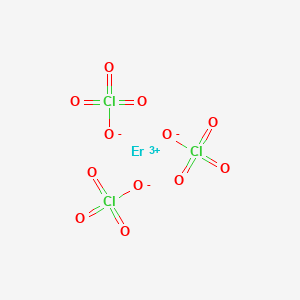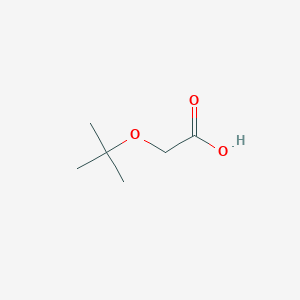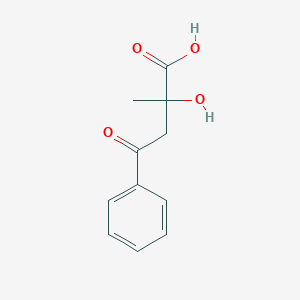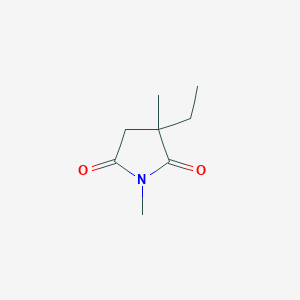
3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione (EDPD) is a heterocyclic organic compound that belongs to the class of pyrrolidinediones. It is widely used in scientific research for its unique chemical properties and potential applications. EDPD has a wide range of applications in various fields, including medicine, agriculture, and material science.
Mécanisme D'action
3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione acts as a nucleophile due to the presence of the carbonyl group in its structure. It can react with electrophiles to form a variety of products, including imines, enamines, and alkylated pyrrolidinediones. 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione can also undergo cyclization reactions to form cyclic compounds.
Biochemical and Physiological Effects
3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione has been shown to exhibit a range of biochemical and physiological effects. It has been reported to have antioxidant, anti-inflammatory, and antitumor properties. 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and easy to handle. 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione is also stable under a wide range of conditions and can be stored for extended periods without degradation. However, 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione has some limitations, including its low solubility in water and some organic solvents. This can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the use of 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione in scientific research. One potential area of application is in the synthesis of new pharmaceuticals with improved efficacy and reduced side effects. 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione can also be used as a building block for the synthesis of new functional materials, such as polymers and liquid crystals. Another potential area of application is in the development of new agrochemicals with improved crop yields and reduced environmental impact.
Conclusion
In conclusion, 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione is a versatile compound with a wide range of applications in scientific research. Its unique chemical properties make it a valuable building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and functional materials. 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione has several advantages for use in lab experiments, including its availability, stability, and ease of handling. However, it also has some limitations, including its low solubility in water and some organic solvents. There are several future directions for the use of 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione in scientific research, including the synthesis of new pharmaceuticals, functional materials, and agrochemicals.
Méthodes De Synthèse
3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione can be synthesized by reacting ethyl acetoacetate and methyl acetoacetate with ammonia in the presence of sodium ethoxide. The reaction is carried out in ethanol at a temperature of 60-70°C for several hours. The resulting product is then purified by recrystallization from ethanol to obtain pure 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione.
Applications De Recherche Scientifique
3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione has been extensively used in scientific research due to its unique chemical properties. It is used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and functional materials. 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione is also used as a chiral auxiliary in asymmetric synthesis, which is a powerful tool for the synthesis of enantiopure compounds.
Propriétés
Numéro CAS |
13861-99-9 |
|---|---|
Nom du produit |
3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione |
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
3-ethyl-1,3-dimethylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H13NO2/c1-4-8(2)5-6(10)9(3)7(8)11/h4-5H2,1-3H3 |
Clé InChI |
SZXUVNXLZXDSLJ-UHFFFAOYSA-N |
SMILES |
CCC1(CC(=O)N(C1=O)C)C |
SMILES canonique |
CCC1(CC(=O)N(C1=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



